N,N,2,4,6-Pentamethylaniline
Description
Structural Characteristics and Chemical Nomenclature
N,N,2,4,6-Pentamethylaniline is systematically named N,N,2,4,6-pentamethylbenzenamine. thermofisher.comechemi.com It is also commonly referred to as N,N-Dimethylmesidine. sigmaaldrich.comsigmaaldrich.com The compound is a liquid at room temperature with a boiling point between 213-215 °C and a density of approximately 0.907 g/mL at 25 °C. sigmaaldrich.comsigmaaldrich.com Its molecular formula is C11H17N, and it has a molecular weight of 163.26 g/mol . sigmaaldrich.comstenutz.eu
Mesitylene (B46885) Backbone and Methyl Substitution Pattern
The foundational structure of this compound is a mesitylene (1,3,5-trimethylbenzene) ring. This core is further substituted with two methyl groups on the nitrogen atom of the amino group, and three methyl groups at the 2, 4, and 6 positions of the benzene (B151609) ring. sigmaaldrich.comsigmaaldrich.com This specific arrangement of five methyl groups gives the molecule its distinct properties and reactivity. The presence of multiple electron-donating methyl groups on the aromatic ring influences the electron density of the entire molecule.
Steric Hindrance Considerations
The five methyl groups in this compound create significant steric hindrance around the amino group and the aromatic ring. This steric bulk plays a crucial role in its chemical behavior, influencing its reactivity in various chemical transformations. For instance, the steric hindrance can affect the accessibility of the nitrogen lone pair and the ortho positions of the benzene ring to incoming reagents. This steric impediment has been noted in reactions such as the trapping of ruthenium-butatrienylidene intermediates, where the bulky nature of this compound prevented the formation of isolable products. d-nb.info However, in other contexts, this steric bulk can be advantageous, for example, by preventing undesirable side reactions. sci-hub.se
Historical Context of Related Substituted Aniline (B41778) Research
The study of substituted anilines has a rich history in organic chemistry, driven by their importance as intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. wikipedia.orgresearchgate.net Research has extensively explored how substituents on the aniline scaffold affect its physical and chemical properties. afit.eduresearchgate.net The electronic effects of substituents, whether electron-donating or electron-withdrawing, have been shown to influence the planarity of the amino group, the C-N bond length, and the basicity (pKa) of the aniline derivative. afit.eduresearchgate.net Early research focused on understanding these substituent effects through concepts like the Hammett equation. afit.edu The development of more advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, has allowed for a deeper understanding of the intricate electronic and steric interactions within these molecules. rsc.org The investigation of highly substituted anilines, like this compound, represents a continuation of this fundamental research, exploring the limits of steric and electronic effects on reactivity.
Scope and Significance in Contemporary Chemical Science
This compound continues to be a valuable compound in modern chemical research. It serves as an intermediate in the synthesis of more complex molecules and as a tool to probe reaction mechanisms. lookchem.comsigmaaldrich.com Its sterically hindered nature makes it a useful non-nucleophilic base in certain reactions. For instance, it has been employed in the synthesis of 2-chlorocyclobutanone derivatives, where its steric bulk is thought to prevent the inactivation of Lewis acid catalysts. sci-hub.segoogle.com
Recent studies have highlighted its application in various catalytic processes. It has been used in the synthesis of tricarbonylchromium complexes and in photocatalytic cross-dehydrogenative coupling reactions to form N-Mannich bases. tandfonline.comacs.org In the latter, while electronic effects were found to be the primary driver of the reaction, the steric hindrance of this compound still allowed for the formation of the desired product, albeit in moderate yields. acs.org The compound has also been utilized in the methylation of amines using indium oxide nanocrystals as catalysts and in the polymerization of aniline derivatives to create novel polymeric materials. nih.govsemanticscholar.org These diverse applications underscore the continued importance of this compound in advancing the frontiers of synthetic and materials chemistry.
Structure
2D Structure
Properties
IUPAC Name |
N,N,2,4,6-pentamethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-6-9(2)11(12(4)5)10(3)7-8/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBZLRKFJWQZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156412 | |
| Record name | N,N,2,4,6-Pentamethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-15-3 | |
| Record name | N,N,2,4,6-Pentamethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13021-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,2,4,6-Pentamethylbenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13021-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,2,4,6-Pentamethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,2,4,6-Pentamethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N,n,2,4,6 Pentamethylaniline
Strategies for Amine Alkylation
The key strategy for producing N,N,2,4,6-Pentamethylaniline is the direct methylation of the sterically hindered primary amine, 2,4,6-trimethylaniline (B148799). This transformation requires robust catalytic systems to overcome the steric hindrance posed by the ortho-methyl groups.
The conversion of 2,4,6-trimethylaniline to this compound is a significant step that has been explored using various catalytic methods. This process involves the introduction of two methyl groups onto the nitrogen atom.
Heterogeneous platinum catalysts have been effectively employed for the N-methylation of aromatic amines. rsc.org This method is noted for its operational simplicity and the ready availability of the catalyst. rsc.orgresearchgate.net
Dimethylation of 2,4,6-Trimethylaniline
Platinum-Catalyzed Methylation
Use of Pt/C Catalysts with Formic Acid and Phenylsilane (B129415)
A notable method for the dimethylation of anilines involves a heterogeneous Platinum on carbon (Pt/C) catalyst. rsc.org In this system, formic acid serves as the C1 source, providing the carbon atom for the methyl group, while a hydrosilane, such as phenylsilane (PhSiH₃), acts as the reducing agent. researchgate.netmdpi.com This catalytic protocol has been successfully applied to the N-methylation of both primary and secondary aromatic amines. rsc.orgmdpi.com The use of formic acid as a methylation agent is considered an indirect and safer alternative to the utilization of more toxic reagents like iodomethane (B122720) or methyl sulfate. rhhz.net
Reaction Conditions and Yield Optimization
The platinum-catalyzed methylation of aromatic amines using formic acid and phenylsilane has been optimized to achieve high yields. Typically, the reaction is carried out in a solvent like toluene (B28343) at a temperature of 80 °C for approximately 15 hours. mdpi.com Under these conditions, various functional groups, including reducible esters, nitro, and cyano substituents, are well-tolerated. mdpi.com For less sterically hindered substrates like aniline (B41778), this method can produce N,N-dimethylaniline in yields as high as 98%. mdpi.com
Interactive Data Table: Platinum-Catalyzed N-Methylation of Various Anilines
| Substrate | Catalyst | C1 Source | Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Aniline | Pt/C | Formic Acid | Phenylsilane | 80 | 15 | 98 |
| N-methylaniline | Pt/C | Formic Acid | Phenylsilane | 80 | 15 | 96 |
| 4-Nitroaniline | Pt/C | Formic Acid | Phenylsilane | 80 | 15 | 95 |
Comparative Analysis of Methylation Efficiency with Less Substituted Anilines
The efficiency of N-methylation can be influenced by the steric hindrance of the aniline substrate. While aniline and its para-substituted derivatives undergo dimethylation with high efficiency, highly substituted anilines like 2,4,6-trimethylaniline present a greater steric challenge. mdpi.com Nevertheless, protocols have demonstrated a moderate to fair tolerance for steric hindrance. rhhz.net For instance, even with the bulky ortho-substituents, trimethylaniline has been shown to be a suitable substrate for N-methylation reactions. rhhz.net In a related catalytic system using a ruthenium catalyst with CO2 and H2, the highly substituted 2,4,6-trimethylaniline was converted to this compound in an 84% yield, demonstrating that N,N-dimethylation of such sterically hindered anilines is feasible and can achieve good yields under appropriate conditions. units.it This suggests that while steric hindrance may require specific optimization, it does not preclude effective dimethylation.
Indium oxide (In₂O₃) has been investigated as a catalyst for N-methylation reactions. However, its performance in the N-methylation of aniline to N,N-dimethylaniline has been found to be poor. thieme-connect.com The inefficiency is attributed to the slow hydrogenation of the N-methylformanilide intermediate, which hinders the subsequent methylation step to form the dimethylated product. thieme-connect.com This limitation makes indium oxide-based catalysts less suitable for the synthesis of N,N-dimethylated anilines compared to more efficient systems like those based on platinum. thieme-connect.com
Indium Oxide-Based Catalysis
HGB-In2O3 as Catalyst for Methylation of Amines using CO2 and H2
In these catalytic systems, CO2 serves as a sustainable, non-toxic, and abundant C1 building block for the methylation reaction. acs.org. The general mechanism involves the reduction of CO2 in the presence of a reductant like H2. The process for the N-methylation of anilines typically follows a proposed pathway where the aniline reacts with CO2 and H2 to form a formamide (B127407) intermediate (N-phenylformamide in the case of aniline), which is then rapidly hydrogenated to the N-methylated product ionike.com. Further reaction with CO2 and H2 yields the N,N-dimethylated product ionike.com.
The In2O3 support is not merely a passive scaffold; it is active in the dissociative adsorption of CO2 and can enhance the dissociation of H2 in conjunction with the deposited metal, such as copper bohrium.com. These indium oxide-based systems are part of a broader class of heterogeneous catalysts developed for CO2 utilization in amine methylation, which includes other supports like CeO2 and TiO2 combined with metals like Copper, Palladium, and Gold researchgate.net.
Reaction Parameters and Comparative Yields
The efficiency of N-methylation of anilines using CO2 and H2 is highly dependent on the catalyst, support material, and reaction conditions such as temperature and pressure. Various heterogeneous catalysts have been investigated for this purpose, showing a range of activities and selectivities. For instance, a Palladium-Gallium alloy on a titanium dioxide support (PdGa/TiO2) has been reported as highly effective for the methylation of N-methylaniline to N,N-dimethylaniline, achieving a 98% conversion and 94% selectivity under specific conditions researchgate.net. Similarly, a non-noble copper on titanium dioxide (Cu/TiO2) catalyst has also shown high performance researchgate.net.
Below is an interactive data table summarizing the reaction parameters and yields for various catalyst systems used in the N-methylation of aniline and its derivatives with CO2 and H2.
| Catalyst | Substrate | Temperature (°C) | H2 Pressure (MPa) | CO2 Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) to N,N-dimethylaniline |
| PdGa/TiO2 researchgate.net | N-methylaniline | 180 | 5 | 5 | 10 | 98 | 94 |
| Cu/TiO2 researchgate.net | N-methylaniline | 180 | 4 | 2 | 36 | 82 | 98 |
| CuAlOx thieme-connect.com | Aniline | 160 | 6 | 3 | 24 | - | 86 (to N-methylaniline) |
| Cu/CeO2 oup.com | Aniline | 160 | 7 | 1 | - | 21 | 96 (to N-methylaniline) |
Alternative Synthetic Routes and Their Derivatives
Beyond direct methylation using CO2, alternative routes to this compound and its derivatives often begin with the synthesis of its precursor, 2,4,6-trimethylaniline (also known as mesidine). A common and established method for preparing 2,4,6-trimethylaniline is the selective mononitration of mesitylene (B46885) (1,3,5-trimethylbenzene), followed by the reduction of the resulting nitro group wikipedia.org.
The nitration is typically carried out using a mixed acid solution of sulfuric acid and nitric acid at low temperatures to prevent oxidation of the methyl groups chemicalbook.com. The resulting 2-nitro-1,3,5-trimethylbenzene is then reduced to 2,4,6-trimethylaniline. This reduction can be achieved through catalytic hydrogenation, often using a Nickel catalyst under hydrogen pressure google.com.
Derivatives can be prepared from 2,4,6-trimethylaniline. For example, N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126), a methylated derivative, can be synthesized directly via the methylation of 2,4,6-trimethylaniline nih.gov. A two-step process can yield more complex derivatives, such as N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. This involves first forming an imine via a dehydration reaction between 2,4,6-trimethylaniline and acetone, followed by methylation of the imine using methyl trifluoromethanesulfonate nih.gov.
Preparation of Tricarbonylchromium Complexes
This compound, as an electron-rich arene, can act as a ligand in organometallic chemistry to form piano-stool complexes, such as tricarbonylchromium complexes. The general synthesis for (η6-arene)tricarbonylchromium(0) complexes involves the direct reaction of the arene with chromium hexacarbonyl, Cr(CO)6. This reaction is typically performed in a high-boiling solvent or via sublimation.
This method can be applied to form (η6-N,N,2,4,6-pentamethylaniline)tricarbonylchromium(0). The chromium atom coordinates to the face of the benzene (B151609) ring. Such complexation has been successfully applied to related substituted aniline structures like 1,2,3,4-tetrahydroquinoline (B108954) researchgate.net. An alternative route involves using a more reactive chromium carbonyl source, such as tris(acetonitrile)tricarbonylchromium, [Cr(CO)3(MeCN)3], which allows for milder reaction conditions. The synthesis of related (η6-aminobenzene)chromium tricarbonyl complexes has also been achieved through methods like nucleophilic aromatic substitution on a pre-formed (η6-fluorobenzene)chromium tricarbonyl complex researchgate.net.
Reactivity and Mechanistic Investigations of N,n,2,4,6 Pentamethylaniline
Basicity and Electronic Effects
The basicity of aniline (B41778) derivatives is a finely tuned property governed by the electronic and steric nature of substituents on the aromatic ring and the nitrogen atom. In N,N,2,4,6-Pentamethylaniline, the interplay of five methyl groups results in a significant enhancement of basicity compared to simpler analogs.
Influence of Electron-Donating Methyl Groups on Nitrogen Lone Pair Availability
The enhanced basicity of this compound is attributable to two primary factors originating from the methyl substituents: the inductive effect and steric inhibition of resonance.
Inductive Effect: Methyl groups are electron-donating by nature (+I effect). The three methyl groups on the benzene (B151609) ring (at positions 2, 4, and 6) and the two methyl groups on the nitrogen atom collectively push electron density towards the nitrogen. This increased electron density on the anilino nitrogen makes the lone pair of electrons more available for protonation, thereby increasing the compound's basicity. quora.com
Steric Inhibition of Resonance (SIR Effect): In a simple molecule like N,N-dimethylaniline, the lone pair on the nitrogen atom can be delocalized into the aromatic π-system of the benzene ring through resonance. This delocalization spreads the electron density over the entire molecule, reducing its availability on the nitrogen atom for donation to a proton and thus lowering basicity. However, in this compound, the two methyl groups at the ortho-positions (2 and 6) sterically hinder the N,N-dimethylamino group. quora.com This steric clash forces the dimethylamino group to rotate out of the plane of the benzene ring. As a result, the orbital containing the nitrogen's lone pair is no longer aligned with the p-orbitals of the aromatic ring, significantly diminishing resonance delocalization. quora.com This phenomenon, known as the SIR effect, effectively localizes the lone pair on the nitrogen atom, making it much more available for protonation and drastically increasing the basicity of the molecule.
Comparative Basicity with N,N,4-Trimethylaniline
A comparison with N,N,4-Trimethylaniline highlights the crucial role of the ortho-methyl groups and the SIR effect. N,N,4-Trimethylaniline features two methyl groups on the nitrogen and one on the para-position of the ring, but lacks the sterically demanding ortho-substituents.
In N,N,4-Trimethylaniline, the nitrogen's lone pair can freely participate in resonance with the aromatic ring, which decreases its availability for protonation. While the three methyl groups do exert an electron-donating inductive effect, the lack of steric inhibition of resonance makes it a significantly weaker base than this compound. The predicted pKa of the conjugate acid of this compound is approximately 6.70, reflecting its enhanced basicity. chemicalbook.com In contrast, the pKa of the conjugate acid of the less sterically hindered N,N-dimethylaniline is 5.1, and the presence of a single para-methyl group is not sufficient to overcome the resonance effect to the same degree as the SIR effect in the pentamethylated version. msu.edu
| Compound | Key Structural Features | Dominant Electronic Effect | Predicted pKa (Conjugate Acid) | Relative Basicity |
| This compound | Methyl groups at 2, 4, 6 and N,N-positions | Steric Inhibition of Resonance & Inductive Effect | ~6.70 chemicalbook.com | Higher |
| N,N,4-Trimethylaniline | Methyl groups at 4 and N,N-positions | Inductive Effect & Resonance | Not specified, but lower than pentamethylaniline (B2667923) | Lower |
| N,N-Dimethylaniline | Methyl groups at N,N-positions only | Inductive Effect & Resonance | 5.1 msu.edu | Lower |
Implications for Electrophilic Substitutions and Acid-Mediated Reactions
The unique electronic and steric properties of this compound have profound implications for its reactivity. The high localization of the electron lone pair on the nitrogen makes it a potent proton scavenger and a strong base. This high basicity means it will react readily in acid-mediated reactions.
However, the same steric bulk that enhances its basicity also hinders other reactions. The methyl groups at the ortho-positions effectively shield the aromatic ring from the approach of electrophiles. Consequently, electrophilic aromatic substitution reactions, which are common for many aniline derivatives, are significantly impeded in this compound. The nitrogen atom itself is also sterically hindered, which can influence its reactivity as a nucleophile towards bulky electrophiles.
Nucleophilic Reactivity in Organic Transformations
Despite its steric bulk, the highly available lone pair on the nitrogen allows this compound to participate in certain nucleophilic reactions, particularly as a base catalyst or reagent in condensation reactions.
Condensation Reactions
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. Hindered bases like this compound can be employed to facilitate these reactions by acting as a proton acceptor without interfering with the primary reactants.
Synthesis of Oximino Glycosides
Research has documented the use of this compound in the field of carbohydrate chemistry, specifically in the synthesis of oximino glycosides. In one application, it participates in the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with benzyl (B1604629) alcohol to produce an oximino glycoside. chemicalbook.com This oximino glycoside, in turn, served as a precursor for the synthesis of benzyl 2-amino-2-deoxy-α-D-gluco- and -mannopyranoside hydrochloride after reduction. chemicalbook.com In this context, the hindered nature and strong basicity of this compound are advantageous for promoting the desired condensation while minimizing side reactions.
Formation of Benzyl 2-amino-2-deoxy-α-D-gluco- and -mannopyranoside Hydrochlorides
This compound plays a crucial role in the synthesis of important amino sugar derivatives. It is utilized in the synthesis of an oximino glycoside, which serves as a key intermediate. This intermediate is subsequently reduced, typically using a powerful reducing agent like lithium aluminum hydride, to yield the target compounds, Benzyl 2-amino-2-deoxy-α-D-gluco- and -mannopyranoside hydrochlorides. The specific function of this compound in this pathway is in the condensation reaction of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with benzyl alcohol to form the oximino glycoside.
Reactions with Chloroketene
Information regarding the specific reactions of this compound with chloroketene, its potential role as a soft amine base in the synthesis of cyclobutanone (B123998) derivatives, and the effects of its steric hindrance on catalyst inactivation in such reactions is not available in the public domain based on the conducted research.
Oxidative Reactions
This compound, as a type of N,N-dialkylaniline, is subject to oxidative reactions that primarily target the N-alkyl groups and the methyl groups on the aromatic ring.
Oxidative N-Dealkylation and Methyl Group Oxidation
The nitrogen and ring methyl substituents of this compound are susceptible to oxidation. Oxidative N-dealkylation is a common metabolic pathway for N,N-dialkylamino compounds, catalyzed by enzymes like cytochrome P450. This process typically involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine that decomposes to a secondary amine and an aldehyde nih.gov. While N-dealkylation is a dominant pathway, N-oxidation to form N-oxides can also occur as a competing reaction nih.gov. Studies on various N,N-dialkylanilines show that the ratio of N-dealkylation to N-oxygenation is influenced by the specific substrate and the enzymatic system involved.
Iron-Catalyzed Oxidation with Dioxygen
Non-heme iron complexes are effective catalysts for the oxidative N-dealkylation of N,N-dialkylanilines using molecular oxygen (dioxygen) mdpi.com. The catalytic cycle often involves a high-valent oxoiron species as the active oxidant. The mechanism is proposed to proceed through an initial single-electron transfer (SET) from the nitrogen atom of the aniline to the high-valent oxometal species, forming a transient radical cation of the aniline mdpi.com. This is followed by a proton transfer (PT) step. For N,N-dimethylanilines, this process leads to the formation of the corresponding N-methylaniline (the de-methylated product) and formaldehyde. Further oxidation of the secondary amine can also occur. The presence of electron-donating groups on the aromatic ring, such as the methyl groups in this compound, generally enhances the reaction rate and yield by stabilizing the intermediate radical cation researchgate.net.
Below is a table summarizing the products of iron-catalyzed oxidation of substituted N,N-dimethylanilines, which serves as a model for the reactivity of this compound.
Table 1: Products of Iron-Catalyzed Oxidation of Substituted N,N-Dimethylanilines
| Substrate (p-substituent) | Major Product | Minor Product |
|---|---|---|
| N,N-dimethylaniline | N-methylaniline | N-methylformanilide |
| 4-methoxy-N,N-dimethylaniline | 4-methoxy-N-methylaniline | 4-methoxy-N-methylformanilide |
| 4-methyl-N,N-dimethylaniline | 4-methyl-N-methylaniline | 4-methyl-N-methylformanilide |
| 4-chloro-N,N-dimethylaniline | 4-chloro-N-methylaniline | 4-chloro-N-methylformanilide |
| 4-cyano-N,N-dimethylaniline | 4-cyano-N-methylaniline | 4-cyano-N-methylformanilide |
Data is generalized from studies on N,N-dimethylaniline derivatives.
The reaction mechanism is sensitive to the nature of the oxidant and the electronic properties of the substrate. For instance, Hammett correlations from studies using manganese catalysts (which function similarly) show a negative ρ value, indicating that an electrophilic intermediate is the key oxidant and that electron-donating groups on the aniline ring stabilize the transition state, accelerating the reaction mdpi.com.
Table 2: Hammett Correlation Values (ρ) for Oxidative N-demethylation of Substituted N,N-Dimethylanilines with a Manganese Catalyst
| Oxidant | ρ value |
|---|---|
| Peracetic acid (PAA) | -0.38 |
| meta-Chloroperoxybenzoic acid (mCPBA) | -0.45 |
| tert-Butyl hydroperoxide (TBHP) | -0.63 |
Data from a study with a non-heme manganese(II) complex, indicating an electrophilic mechanism. mdpi.com
Photoinduced Electron Transfer Processes
This compound has been a subject of investigation in the field of photoinduced electron transfer (PET) reactions. These studies explore the dynamics of electron transfer from the electron-rich aniline derivative to a photoexcited acceptor molecule.
The ability of this compound to act as an electron donor has been examined through fluorescence quenching experiments with aromatic compounds. In these studies, an aromatic molecule, such as perylene (B46583), is excited by light to its singlet excited state. The subsequent decay of this excited state through fluorescence is "quenched" in the presence of this compound.
The quenching mechanism involves the transfer of an electron from the pentamethylaniline (the quencher) to the photoexcited aromatic compound. The efficiency of this process is quantified by quenching rate constants, which can be determined through measurements of the fluorescence lifetimes and intensities of the aromatic compound at varying concentrations of the quencher, typically analyzed using the Stern-Volmer relationship.
Table 1: Methodology for Fluorescence Quenching Analysis
| Parameter Measured | Experimental Method | Analytical Model | Outcome |
| Fluorescence Intensity | Steady-State Fluorimetry | Stern-Volmer Equation | Determination of bimolecular quenching constants |
| Fluorescence Lifetime | Time-Resolved Fluorimetry | Stern-Volmer Equation | Determination of dynamic quenching rate constants |
Research has been conducted on the effect of solvent viscosity on the rate of photoinduced electron transfer between perylene and this compound. To investigate this, mixtures of solvents like methanol (B129727)/cyclohexanol and methanol/glycerol are used to systematically vary the macroscopic viscosity of the medium while maintaining a relatively constant dielectric constant.
Studies have shown that the quenching rate constants exhibit a positive deviation from the behavior predicted by the diffusive Einstein-Smoluchowski law, particularly at high viscosities. This suggests that the simple model of diffusion-controlled encounters between the excited molecule and the quencher is insufficient to fully describe the reaction kinetics. The observed deviations may indicate the influence of other factors or additional quenching mechanisms that become significant in more viscous media.
Formation of Iminium Salts
Iminium salts are cationic compounds with the general structure [R₂C=NR₂]⁺, which are valuable intermediates in organic synthesis. wikipedia.org They are typically formed by the reaction of secondary amines with carbonyl compounds or by the alkylation of imines. wikipedia.orgscribd.com Tertiary amines, particularly electron-rich aromatic amines, can also serve as precursors to related quaternary ammonium (B1175870) structures under specific reaction conditions.
While specific experimental data for the reaction between this compound and triphenylcarbenium perchlorate (B79767) is not detailed in the surveyed literature, the reaction can be predicted based on general chemical principles. Triphenylcarbenium perchlorate is a source of the highly stable, electrophilic triphenylmethyl carbocation.
The lone pair of electrons on the nitrogen atom of the tertiary amine this compound can act as a nucleophile, attacking the electrophilic central carbon of the triphenylcarbenium cation. This nucleophilic attack would result in the formation of a new carbon-nitrogen bond, leading to a quaternary ammonium salt. The steric hindrance from the ortho-methyl groups on the aniline ring might influence the rate and feasibility of this reaction compared to less substituted anilines.
Proposed Reaction:
Nucleophile: this compound
Electrophile: Triphenylcarbenium cation (from Triphenylcarbenium Perchlorate)
Product: N,N-dimethyl-N-(triphenylmethyl)-2,4,6-trimethylanilinium perchlorate (an iminium-type quaternary ammonium salt)
Applications in Advanced Chemical Systems and Materials
Polymer Chemistry
The polymerization of aniline (B41778) derivatives, including N,N,2,4,6-Pentamethylaniline, with sulfur dichloride (S₂Cl₂) has been a subject of investigation for creating novel polymers with unique backbones.
Polymerization with Sulfur Dichloride (S₂Cl₂)
The reaction of this compound with sulfur dichloride is a method for synthesizing sulfur-containing polymers. This process typically involves a step-growth polymerization mechanism.
The polymerization of this compound with sulfur dichloride (S₂Cl₂) in the presence of a base such as triethylamine (B128534) yields Poly[N,N-(pentamethylaminobenzene)disulfide]. This reaction is generally carried out in a solvent like dichloromethane (B109758) at low temperatures to control the reaction rate. The resulting polymer possesses a backbone consisting of nitrogen and sulfur atoms, specifically in a disulfide linkage [-N(R)-S-S-].
Research into the polymerization of various aniline derivatives with sulfur monochloride has led to the synthesis of a class of polymers known as poly[N,N-(phenylamino)disulfides] (poly-NADs). These polymers are characterized by a backbone of alternating nitrogen and disulfide units, which can exhibit conjugation. The properties of these polymers, including their color, are influenced by the substituents on the aromatic ring of the aniline monomer. Polymers synthesized from electron-rich aniline systems tend to be more deeply colored, ranging from orange and red to purple, while those from electron-poor systems are typically lighter yellow. This color variation suggests that the aromatic rings perturb the conjugation along the polymer backbone.
The general procedure for the synthesis of these polymers involves a condensation polymerization reaction of a phenylamine with S₂Cl₂ in the presence of triethylamine in anhydrous dichloromethane at reduced temperatures, such as -90 °C. Performing the reaction at low temperatures is crucial to prevent undesirable side reactions that can occur at room temperature due to the highly exothermic and rapid nature of the reaction.
The substitution pattern on the aromatic ring of the aniline monomer plays a significant role in the polymerization process with S₂Cl₂. To investigate whether the aromatic ring itself reacts with S₂Cl₂ via electrophilic aromatic substitution, researchers have studied monomers with blocked reactive sites. For example, the polymerization of 2,4,6-trimethylaniline (B148799), which has methyl groups at the ortho and para positions, proceeds effectively to yield a poly-NAD. This indicates that the primary reaction occurs at the amine group rather than on the aromatic ring.
Photosensitive Materials
Incorporation into Formulations Containing Ionic Dyes
Information regarding the specific application of this compound in photosensitive materials containing ionic dyes is not available in the reviewed scientific literature. General studies on photosensitive systems often involve aromatic amines as co-initiators that can undergo photoinduced electron transfer with a sensitizer (B1316253) dye. In such systems, the amine acts as an electron donor. Upon absorption of light, the dye enters an excited state and can then interact with the amine. This interaction can lead to the generation of free radicals that initiate polymerization. The efficiency of this process is dependent on the structure of the amine and the dye. However, specific examples or detailed studies involving this compound in this context have not been found.
Role in Photolithography and Imaging Technologies
While specific research detailing the direct application of this compound in photolithography and imaging technologies is not extensively documented in publicly available literature, the roles of analogous aromatic amines in these fields provide a contextual understanding of its potential functions. Sterically hindered anilines are known to be used in the synthesis of components for photoresist formulations. Their function can range from acting as sensitizers to being integral parts of the polymer backbone, influencing the material's response to light.
In the broader context of imaging technologies, aniline derivatives can be precursors to dyes and other photosensitive materials. For instance, 2,4,6-trimethylaniline, a closely related compound, is a known precursor in the synthesis of dyes. The electronic properties of this compound, influenced by its methyl and dimethylamino substituents, suggest it could be a candidate for similar applications, potentially offering tailored absorption and emission characteristics beneficial for imaging systems.
Electron Transfer Mechanisms in Photosensitive Systems
The electron-donating nature of this compound, a consequence of the electron-releasing methyl and dimethylamino groups on the aromatic ring, makes it a candidate for participating in photoinduced electron transfer (PET) processes. In photosensitive systems, such compounds can act as electron donors to an excited-state photosensitizer. Upon absorption of light, the photosensitizer is promoted to an excited state, becoming a potent oxidant. It can then accept an electron from a donor molecule like this compound.
This electron transfer event generates a radical cation of the aniline and a radical anion of the photosensitizer. The efficiency of this process is governed by the oxidation potential of the aniline and the reduction potential of the excited photosensitizer. Studies on similar N,N-dimethylaniline derivatives have shown that methyl substitutions on the aniline ring can influence the efficiency of electron donation. The presence of multiple methyl groups in this compound would be expected to lower its oxidation potential, thereby facilitating electron transfer. nih.gov
Catalysis and Ligand Design
This compound and its derivatives play a significant role in the design of ligands for transition metal catalysis, leading to the development of highly active and selective catalysts for important chemical transformations.
Use in Metal-Ligand Complexation
The nitrogen atom of this compound possesses a lone pair of electrons that can coordinate to a metal center, forming a metal-ligand complex. The steric bulk provided by the five methyl groups on the aniline ring is a crucial feature in ligand design. This steric hindrance can influence the coordination geometry around the metal center, control the number of ligands that can bind, and affect the reactivity of the resulting complex.
The synthesis of metal complexes with N-donor ligands is a foundational aspect of coordination chemistry and catalysis. These complexes can exhibit a wide range of geometries and electronic properties, which can be tuned by modifying the structure of the ligand. The use of bulky ligands like those derived from this compound can lead to the formation of coordinatively unsaturated metal centers, which are often highly reactive in catalytic cycles.
Role as a Ligand in Catalytic Systems (e.g., Dearomatized PN3P*-Nickel Hydride Pincer Complex)
A significant application of aniline derivatives is in the formation of pincer ligands, which are tridentate ligands that bind to a metal center in a meridional fashion. A notable example is the dearomatized PN3P-nickel hydride pincer complex, which has demonstrated remarkable catalytic activity. pku.edu.cnrsc.org While this compound is not directly the PN3P ligand itself, the principles of its coordination chemistry are relevant to the broader class of amine-based ligands used in such complexes.
The dearomatized PN3P*-nickel hydride complex is prepared through an oxidative addition process and is characterized by a nickel center coordinated to a pincer ligand that has undergone dearomatization of its central pyridine (B92270) ring. pku.edu.cn This structural feature is crucial for its catalytic function. The complex has been shown to be a highly efficient catalyst for various transformations. pku.edu.cnrsc.orgkaust.edu.sanih.gov
Catalytic Performance of Dearomatized PN3P-Nickel Hydride Pincer Complex*
| Reaction | Substrate | Product | Turnover Number (TON) | Reference |
|---|---|---|---|---|
| Hydrosilylation of CO2 | Carbon Dioxide | Methanol (B129727) | Up to 4900 | pku.edu.cn |
| Reductive Methylation of Amines | Amines and CO2 | Methylated Amines | High Yields | pku.edu.cnnih.gov |
This table presents data on the catalytic activity of the dearomatized PN3P-nickel hydride pincer complex.*
Implications for CO2 Reduction Catalysis
The dearomatized PN3P*-nickel hydride pincer complex has shown exceptional promise in the catalytic reduction of carbon dioxide (CO2), a critical area of research for addressing climate change and developing sustainable chemical processes. pku.edu.cnrsc.org The complex catalyzes the first nickel-based hydrosilylation of CO2 to methanol with unprecedented turnover numbers. pku.edu.cn
The mechanism of CO2 reduction is believed to involve the nickel hydride bond, where the hydride is transferred to the CO2 molecule. The pincer ligand plays a crucial role in stabilizing the nickel center throughout the catalytic cycle and facilitating the elementary steps of the reaction. The ability of the ligand to undergo reversible dearomatization and aromatization is thought to be a key aspect of its cooperative role with the metal center in activating substrates.
Furthermore, this catalytic system has been successfully applied to the selective methylation and formylation of amines using CO2 as a C1 source, highlighting its versatility in CO2 utilization. pku.edu.cnnih.gov These findings underscore the importance of ligand design in developing efficient and selective catalysts for CO2 reduction and point to the potential of aniline-based ligands in this field.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in understanding the electronic properties of N,N,2,4,6-Pentamethylaniline, which are governed by the interplay of the electron-donating dimethylamino group and the methyl groups on the aromatic ring. These calculations, typically employing Density Functional Theory (DFT) or semi-empirical methods, can provide a wealth of information about the molecule's geometry, orbital energies, and electron distribution. acs.org
Studies on substituted anilines have shown that the nature and position of substituents significantly influence the electronic properties. aip.orgresearchgate.net For this compound, the presence of five methyl groups, which are electron-donating, and the N,N-dimethylamino group, which is also a strong electron-donating group, leads to a high electron density on the aromatic ring. This increased electron density particularly affects the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Key Findings from Quantum Chemical Calculations:
Molecular Geometry: The steric hindrance caused by the two ortho-methyl groups and the N,N-dimethylamino group forces the dimethylamino group to twist out of the plane of the benzene (B151609) ring. This twist angle is a critical parameter that affects the extent of π-conjugation between the nitrogen lone pair and the aromatic system. aip.org
HOMO-LUMO Gap: The electron-donating nature of the methyl and dimethylamino groups raises the energy of the HOMO and can also affect the LUMO energy. This generally results in a smaller HOMO-LUMO gap compared to aniline (B41778), which has implications for the molecule's reactivity and spectral properties. acs.org A smaller energy gap suggests that the molecule can be more easily excited, potentially influencing its color and photochemical behavior.
Electron Density Distribution: The calculations would show a high electron density on the aromatic ring, particularly at the positions ortho and para to the amino group that are not occupied by methyl groups (in this case, only the meta positions are unsubstituted). The nitrogen atom of the amino group also possesses a significant partial negative charge.
Interactive Data Table: Calculated Electronic Properties of Substituted Anilines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Aniline | -5.1 | 0.5 | 5.6 | 1.5 |
| N,N-Dimethylaniline | -4.9 | 0.6 | 5.5 | 1.6 |
| 2,4,6-Trimethylaniline (B148799) | -4.8 | 0.4 | 5.2 | 1.7 |
| This compound (Estimated) | -4.7 | 0.5 | 5.2 | 1.8 |
Note: The values for this compound are estimated based on the trends observed for other methylated anilines and have not been directly sourced.
Molecular Dynamics Simulations of Reactivity
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and reactivity of this compound in different environments. By simulating the motion of atoms over time, MD can explore conformational changes, solvent effects, and the initial stages of chemical reactions.
Due to the steric hindrance around the nitrogen atom and the ortho positions of the aromatic ring, the reactivity of this compound is expected to be significantly influenced by its molecular flexibility. MD simulations could be employed to study:
Conformational Dynamics: The rotation of the N,N-dimethylamino group and the methyl groups can be simulated to understand the accessible conformations and the energy barriers between them. The sterically hindered environment likely restricts the rotational freedom of these groups. researchgate.net
Solvent Interactions: Simulations in different solvents can reveal how solvent molecules arrange around the solute and how this affects its conformation and reactivity. For instance, in polar solvents, hydrogen bonding interactions with the nitrogen atom, although weak for a tertiary amine, could be investigated.
Accessibility of Reactive Sites: MD simulations can be used to calculate the solvent accessible surface area of different parts of the molecule, providing a measure of how easily a reactant can approach the nitrogen atom or the aromatic ring. The bulky methyl groups are expected to shield the aromatic ring and the nitrogen atom, thus reducing their reactivity towards certain reagents. nih.gov
Mechanistic Pathways of Reactions
Theoretical calculations are invaluable for elucidating the detailed mechanistic pathways of reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a deeper understanding of the reaction kinetics and selectivity.
Given the electronic and steric properties of this compound, several types of reactions can be computationally investigated:
Electrophilic Aromatic Substitution: The high electron density of the aromatic ring makes it susceptible to electrophilic attack. nih.govwikipedia.org However, the steric hindrance from the ortho and para methyl groups would likely direct electrophiles to the less hindered meta positions, a deviation from the typical ortho, para-directing effect of the amino group. Computational studies could model the approach of an electrophile and determine the relative activation energies for substitution at different ring positions. researchgate.net The mechanism would likely proceed through a Wheland intermediate (a carbocation), the stability of which would be influenced by the positions of the methyl groups. wikipedia.org
Oxidation Reactions: The nitrogen atom of the dimethylamino group can be oxidized. Theoretical studies on the oxidation of N,N-dimethylaniline have shown that the reaction can proceed through various intermediates, including radical cations. cdnsciencepub.com For this compound, computational modeling could explore the mechanism of its oxidation by various reagents, taking into account the steric and electronic effects of the additional methyl groups.
Reactions at the N-Methyl Groups: While less common, reactions involving the methyl groups attached to the nitrogen could also be studied computationally. For example, the mechanism of demethylation reactions could be investigated. acs.org
Future Research Directions and Potential Innovations
Exploration of Novel Synthetic Pathways
While N,N,2,4,6-pentamethylaniline is commercially available, the development of more efficient, modular, and scalable synthetic routes remains a key area of interest. Current methods often build upon the synthesis of 2,4,6-trimethylaniline (B148799) (mesidine), which is typically prepared by the nitration of mesitylene (B46885) followed by reduction. Future research could focus on innovative one-pot procedures or catalytic methods that offer higher yields and milder reaction conditions.
One promising direction involves the adaptation of modern amination techniques. For instance, methods developed for the synthesis of other sterically hindered anilines, such as copper-catalyzed C-N cross-coupling of arylboronic acids, could be tailored for the pentamethylated derivative. A modular, three-component coupling of arylboronic acids, tert-butyl nitrite, and alkyl bromides has been reported for constructing hindered Csp³–N bonds, offering a potential pathway to complex aniline (B41778) derivatives. acs.org Another avenue involves the electrophilic amination of organometallic precursors, a strategy that has proven successful for other bulky aryl systems.
Furthermore, direct C-H amination or methylation strategies on less substituted anilines could provide more atom-economical routes. The development of catalysts capable of selectively methylating the nitrogen and specific positions of the aniline ring in a controlled manner would represent a significant synthetic advancement.
Advanced Catalytic Applications
The steric bulk of this compound suggests significant potential in catalysis, primarily as a precursor to bulky ligands or as a non-nucleophilic base. Sterically demanding anilines are crucial in coordination chemistry for stabilizing reactive species and creating unique catalytic environments.
Ligand Synthesis: Its precursor, 2,4,6-trimethylaniline, is a well-established building block for a variety of bulky ligands, including the N-heterocyclic carbene (NHC) ligands IMes and SIMes, which are integral to modern olefin metathesis catalysts like the Grubbs' catalyst. wikipedia.org this compound could be used to develop a new generation of even more sterically encumbered NHC ligands or other ligand classes (e.g., S,O-ligands, palladacycles) for cross-coupling reactions. nih.govresearchgate.netnih.gov The additional N-methyl groups could fine-tune the electronic and steric properties of the resulting metal complexes, potentially leading to enhanced activity, selectivity, or catalyst stability.
Organocatalysis: As a tertiary amine with significant steric hindrance around the nitrogen atom, this compound could function as a potent, non-nucleophilic organic base. Such bases are valuable in promoting a wide range of organic transformations where the basicity is required to deprotonate a substrate without competing nucleophilic attack. Its efficacy in elimination reactions, isomerizations, and as a scavenger for acidic byproducts warrants investigation.
While direct catalytic applications of the compound itself are not yet established, its derivatives are poised to make a significant impact. Research into palladium-NHC complexes stabilized by aniline ligands has shown that the electronic and structural diversity of the aniline can be used to fine-tune catalytic activity in challenging cross-coupling reactions. nih.gov
Development of New Materials
The incorporation of the this compound moiety into polymeric structures is a promising avenue for creating new materials with unique properties. The steric hindrance and electron-donating nature of the pentamethylaniline (B2667923) unit can influence polymer chain packing, solubility, and electronic characteristics.
A notable advancement in this area is the synthesis of sulfur-rich polymers. This compound has been successfully polymerized with sulfur monochloride (S₂Cl₂) in a step-growth polymerization to yield Poly[N,N-(pentamethylaminobenzene)disulfide]. acs.org This polymerization is significant because the methyl groups in the ortho and para positions prevent undesired electrophilic aromatic substitution on the ring, ensuring the polymer backbone is formed exclusively through the nitrogen atom. acs.org The resulting polymer possesses a unique [-N(R)SS-] backbone, which is conjugated and imparts distinct electronic and optical properties. acs.orgdigitellinc.com
| Property | Value | Reference |
| Polymer Name | Poly[N,N-(pentamethylaminobenzene)disulfide] | acs.org |
| Monomers | This compound, Sulfur Monochloride | acs.org |
| Molecular Weight (MW) | 3100 g/mol | acs.org |
| Polydispersity Index (PDI) | 1.25 | acs.org |
This interactive table summarizes the properties of the polymer derived from this compound.
This class of poly(disulfide)s is part of a broader family of polymers whose colors and properties can be tuned based on the electronic nature of the aniline substituent. digitellinc.com Future work could explore the conductivity, redox activity, and potential applications of these materials in areas such as organic electronics, sensors, or as components in self-healing materials, leveraging the dynamic nature of the disulfide bond. nsf.govsemanticscholar.org
Deeper Mechanistic Understanding through Advanced Spectroscopic Techniques
A thorough understanding of the structure, bonding, and reactivity of this compound and its derivatives is crucial for unlocking their full potential. Advanced spectroscopic and analytical techniques are central to this endeavor.
X-ray Crystallography: Single-crystal X-ray diffraction is an indispensable tool for unambiguously determining the three-dimensional structure of this compound derivatives, metal complexes, and reaction intermediates. nih.gov Studies on closely related compounds, such as N,2,4,6-tetramethylanilinium salts, have provided precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking, revealing how the nitrogen atom's functional groups are oriented relative to the trimethylphenyl ring. nih.gov Such analyses are critical for understanding steric effects and designing molecules for specific applications in catalysis and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution and solid-state NMR are vital for structural elucidation and for monitoring reaction kinetics. 1H and 13C NMR are routinely used to confirm the identity and purity of synthesized compounds. nih.gov Advanced techniques, such as 2D NMR (COSY, HSQC, HMBC), can establish complex connectivity, while variable-temperature NMR can provide insights into dynamic processes, such as restricted rotation around the C-N bond due to steric hindrance.
Electronic and Vibrational Spectroscopy: UV-visible absorption and fluorescence spectroscopy can probe the electronic structure of pentamethylaniline-containing systems, particularly in conjugated polymers or charge-transfer complexes. acs.orgacs.org Infrared (IR) and Raman spectroscopy provide information about vibrational modes and are sensitive to changes in bonding and molecular environment, which is useful for studying reaction mechanisms and the structure of new materials.
Computational Predictions and Design of Derivatives
Computational chemistry offers powerful tools for predicting the properties of this compound and for the rational design of new derivatives with tailored functionalities.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the structural, electronic, and spectroscopic properties of aniline derivatives. nih.gov These methods can accurately predict optimized molecular geometries, ionization potentials, electron affinities, and HOMO-LUMO energy gaps. researchgate.net For this compound, DFT could be used to quantify the steric hindrance (e.g., by calculating buried volumes), predict its basicity, and model its interaction with metal centers in potential catalytic complexes. rsc.org
Reaction Mechanism and Kinetics: Computational modeling can elucidate complex reaction mechanisms, identify transition states, and calculate activation energies. This approach would be invaluable for optimizing novel synthetic pathways or understanding the role of pentamethylaniline-derived ligands in catalysis.
Materials Design: By modeling oligomers and polymer chains, computational methods can predict the bulk properties of new materials derived from this compound. For example, calculations could predict the band gap, conductivity, and mechanical properties of novel polymers, guiding synthetic efforts toward materials with desirable characteristics for applications in electronics or photonics. researchgate.net This predictive power allows for the in silico screening of numerous potential derivatives, saving significant time and resources in the laboratory. benthamdirect.com
Q & A
Basic Research Questions
Q. What synthetic methods are effective for preparing N,N,2,4,6-Pentamethylaniline, and how is the product characterized?
- Methodological Answer : A Pt/C-catalyzed methylation using formic acid and phenylsilane in toluene (3.0 equiv. HCO₂H, 5.0 equiv. PhSiH₃) yields this compound at 36% efficiency. Characterization involves ¹H and ¹³C NMR spectroscopy: ¹H NMR (CDCl₃) δ 6.80 (s, 2H, aromatic), 2.79 (s, 6H, N–CH₃), and 2.23–2.25 ppm (s, 9H, C–CH₃). ¹³C NMR confirms aromatic and methyl carbons at δ 129–147 ppm .
Q. How is single-crystal X-ray diffraction used to determine the molecular structure of N,N,2,4,6-Pentamethylanilinium salts?
- Methodological Answer : Single-crystal X-ray studies (MoKα radiation, λ = 0.71073 Å) reveal monoclinic P2₁/c symmetry for the hexafluorophosphate salt. Key parameters include unit cell dimensions (a = 8.9122 Å, b = 16.775 Å, c = 15.136 Å), β = 103.71°, and hydrogen bonding (N–H⋯F, C–H⋯O). Data refinement (SHELXL97) achieves R = 0.083 and wR = 0.195 .
Advanced Research Questions
Q. How do weak intermolecular interactions influence the crystal packing of N,N,2,4,6-Pentamethylanilinium complexes?
- Methodological Answer : Weak C–H⋯O and C–H⋯F hydrogen bonds stabilize the sandwich-like structure. For example, in the hexafluorophosphate–18-crown-6 complex, C6–H6B⋯O1 (2.53 Å) and N1–H1⋯F1 (2.23 Å) interactions link cations and anions. Symmetry operations (e.g., −x+1, −y+2, −z+1) further propagate the 3D network .
Q. What mechanisms underlie ipso-nitration reactions of this compound, and how are intermediates detected?
- Methodological Answer : In HNO₃/H₂SO₄, ipso-attack at the 4-position forms a radical pair [ArNMe₂·NO₂·], detectable via ¹⁵N NMR. Enhanced absorption/emission signals for ¹⁵NO₂ groups indicate nitro-group exchange and 1,3-rearrangements. Hydrazine inhibits nitrous acid-catalyzed pathways, while ESR confirms radical cation intermediates .
Q. How can researchers resolve discrepancies in crystallographic data for N,N,2,4,6-Pentamethylanilinium derivatives?
- Methodological Answer : Discrepancies in R values (e.g., 0.083 vs. 0.063) arise from data quality (e.g., θ range, absorption corrections) and refinement protocols. Cross-validate using high-resolution data (e.g., θmax = 25.0°, Tmin/Tmax = 0.832/1.000) and constrained H-atom parameters. Compare independent studies to identify systematic errors .
Q. What strategies improve the low yield of Pt/C-catalyzed methylation for this compound synthesis?
- Methodological Answer : Optimize catalyst loading (e.g., 0.5 mol% Pt/C), solvent polarity (switch to THF or DMF), and reducing agent (e.g., HCO₂Na). Monitor reaction progress via GC-MS or in situ IR to identify byproducts (e.g., overmethylation). Purification via gradient elution (petroleum ether/EtOAc) enhances recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
